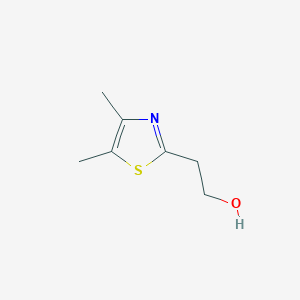

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCQMAIULWJXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethyl 1,3 Thiazol 2 Yl Ethan 1 Ol and Analogous Thiazolylethanols

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a foundational step in the synthesis of its derivatives. Several robust methods have been developed, with the Hantzsch synthesis being the most prominent. These methods typically involve the reaction of precursors that provide the requisite sulfur, nitrogen, and carbon atoms to form the five-membered ring.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains the most widely recognized method for creating the thiazole ring. nih.govsynarchive.com The classical approach involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. nih.gov For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org The reaction mechanism proceeds through an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

This fundamental reaction has been adapted to produce a wide array of substituted thiazoles. The choice of the α-haloketone and the thioamide dictates the substitution pattern on the final thiazole product. By employing different reactants, thiazoles with various alkyl, aryl, or heteroaryl substituents at the C-2, C-4, and C-5 positions can be obtained. nih.gov Modifications to the reaction conditions, such as the use of microwave irradiation, have been shown to improve yields and shorten reaction times. researchgate.net Furthermore, conducting the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the cyclization when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thioamide Source) | Product Type | Reference |

|---|---|---|---|

| α-Haloketones | Thioamides | 2,4- and/or 5-substituted thiazoles | nih.govwikipedia.org |

| α-Haloesters | Thiourea (B124793) | 2-Amino-4-hydroxythiazoles | nih.gov |

| α-Chloroglycinates | Thioamide derivatives | 5-Acylamino-1,3-thiazoles | researchgate.net |

| Chloroacetone | N-methylthiourea (in acid) | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | rsc.org |

One-Pot Synthetic Strategies Involving Thiazole Ring Closure

One such approach is a modified Hantzsch condensation, where active methylene (B1212753) ketones undergo in-situ α-halogenation before reacting with thioureas. nih.gov For example, a one-pot reaction of acetophenone, thiourea, and a halogen source like trichloroisocyanuric acid (TCCA) in the presence of a nanocatalyst can produce 2-aminothiazole (B372263) derivatives efficiently. nih.gov Another versatile one-pot method involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. scilit.com These multi-component strategies allow for the rapid generation of diverse thiazole libraries from simple starting materials. ijcce.ac.ir

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Acetophenone, Thiourea, Trichloroisocyanuric acid (TCCA) | Ca/4-MePy-IL@ZY-Fe3O4, EtOH, 80 °C | 2-Amino-4-phenylthiazole | nih.gov |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehyde | Orthophosphoric acid, Acetonitrile | Substituted hydrazino-thiazole derivatives | ijcce.ac.ir |

| Azlactones, Lawesson's reagent | Heat | 2,4-Disubstituted thiazoles | researchgate.net |

Condensation Reactions with Suitable Precursors

Beyond the Hantzsch synthesis, other condensation reactions provide access to the thiazole core. The Cook-Heilbron synthesis, for example, involves the condensation of an α-aminonitrile with reagents like carbon disulfide or dithioacids to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Another strategy involves the reaction of α-diazoketones with thioamides or thioureas, catalyzed by trifluoromethanesulfonic acid, to yield 2,4-disubstituted thiazole derivatives under mild, metal-free conditions. organic-chemistry.org While structurally distinct, the synthesis of benzothiazoles via the condensation of o-aminothiophenols with carboxylic acids or their derivatives also illustrates the broader principle of forming the thiazole ring through cyclocondensation, a strategy that can be conceptually adapted for simpler thiazoles. nih.gov

Targeted Synthesis of the 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Moiety

The synthesis of the target molecule requires not only the formation of the dimethyl-substituted thiazole ring but also the specific introduction of an ethanol (B145695) side chain at the C-2 position. This can be achieved either by incorporating the side chain into one of the precursors before ring formation or, more commonly, by functionalizing a pre-formed thiazole ring.

Functionalization at the Thiazole C-2 Position

The C-2 position of the thiazole ring is particularly reactive and amenable to functionalization. The proton at the C-2 position is acidic and can be removed by a strong base, such as n-butyllithium, to generate a C-2 lithiated species. nih.govslideshare.net This nucleophilic intermediate can then react with a variety of electrophiles to introduce a substituent at this position.

Alternatively, transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. rsc.org Palladium/copper catalyst systems, for instance, have been used to achieve C-H arylation at the 2-position of thiazole by reacting it with aryl iodides. researchgate.net Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are also effective for introducing substituents if the C-2 position is first halogenated or converted into a suitable derivative like a boronic acid or stannane. numberanalytics.com

Introduction of the Ethanol Side Chain

Once the C-2 position of the dimethylthiazole ring is activated, the ethanol side chain can be introduced. A common and direct method involves the reaction of the C-2 lithiated thiazole with ethylene (B1197577) oxide. The nucleophilic C-2 anion attacks one of the carbon atoms of the epoxide ring, causing it to open. A subsequent aqueous workup protonates the resulting alkoxide, yielding the desired 2-(thiazol-2-yl)ethan-1-ol structure.

Reductive Transformations in Thiazolylethanol Synthesis

Reductive transformations are a cornerstone in the synthesis of thiazolylethanols, typically involving the reduction of a carbonyl or carboxyl group precursor attached to the thiazole ring at the C2 position. This approach allows for the direct formation of the primary alcohol moiety.

Common precursors for reduction include thiazole-2-carboxylic acids, their corresponding esters, or thiazol-2-yl ketones. The choice of reducing agent is critical and depends on the nature of the starting material and the presence of other functional groups within the molecule.

For the reduction of carboxylic acids and esters, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are often employed. For instance, the synthesis of a 2-(thiazol-5-yl)ethan-1-ol derivative has been achieved by reacting a lithiated thiazole with oxirane. researchgate.net This method introduces a hydroxyethyl (B10761427) group onto the thiazole ring directly.

Another related approach involves the reduction of an acetyl group. For example, 2-acetylthiazole (B1664039) can be synthesized by reacting 2-bromothiazole (B21250) with butyllithium (B86547) followed by ethyl acetate (B1210297). google.com This resulting ketone can then be reduced to the corresponding ethanol derivative using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄). This two-step process provides a versatile route to 2-(thiazol-2-yl)ethan-1-ol derivatives.

Table 1: Examples of Reductive Transformations in Thiazolylethanol Synthesis This is an interactive table. You can sort and filter the data.

| Precursor | Reducing Agent | Product |

|---|---|---|

| Thiazole-2-carboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | 2-(Thiazol-2-yl)ethan-1-ol |

| 2-Acetylthiazole | Sodium borohydride (NaBH₄) | 1-(Thiazol-2-yl)ethan-1-ol |

Chemo- and Stereoselective Synthetic Approaches for Thiazole-Containing Alcohols

Achieving chemo- and stereoselectivity is a significant goal in the synthesis of complex molecules like substituted thiazole-containing alcohols. These selective methods are crucial for creating specific isomers and avoiding unwanted side reactions with other functional groups.

Chemoselectivity is demonstrated in reactions where a reagent preferentially reacts with one functional group over another. For example, a protocol using calcium(II) triflimide (Ca(OTf)₂) as a catalyst allows for the chemoselective reaction of thioamides with pent-1-en-4-yn-3-ol derivatives, distinguishing between C-C double bonds and C-C triple bonds to form functionalized thiazoles. nih.govdocumentsdelivered.comacs.org This method is selective toward the alkyne over the alkene. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The synthesis of new thiazole derivatives has been reported with stereoselectivity, yielding specific geometric isomers. nih.gov In the Ca(OTf)₂-catalyzed synthesis of functionalized thiazoles, the products exhibited stereoselectivity concerning the geometry of the alkene. nih.govdocumentsdelivered.comacs.org This approach offers a time-dependent formation of kinetic and thermodynamic products, allowing for further control over the isomeric outcome. nih.govacs.org

The reaction mechanism for such a chemo- and stereoselective cyclization involves the initial reaction of the thioamide tautomer with a catalyst-activated propargyl alcohol to form an allene (B1206475) intermediate. This is followed by an intramolecular, regioselective 5-exo-dig cyclization of the allene to produce the thiazole. nih.govacs.org

Table 2: Chemo- and Stereoselective Synthetic Strategies This is an interactive table. You can sort and filter the data.

| Selectivity Type | Key Features | Example Reaction | Catalyst | Reference |

|---|---|---|---|---|

| Chemoselective | Distinguishes between C-C double and triple bonds. | Reaction of thioamides with pent-1-en-4-yn-3-ol derivatives. | Ca(OTf)₂ | nih.govdocumentsdelivered.comacs.org |

| Stereoselective | Forms specific geometric isomers (E/Z). | Formation of thiazoles with specific alkene geometry. | Ca(OTf)₂ | nih.govdocumentsdelivered.comacs.org |

Novel Catalytic Methods in Thiazole Derivative Synthesis

Recent advancements in catalysis have led to the development of novel and efficient methods for the synthesis of thiazole derivatives, including those with alcohol functionalities. These methods often focus on green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts.

One notable method involves the use of an eco-friendly biopolymeric basic catalyst, chitosan-grafted-poly(vinylpyridine), for the synthesis of thiazole-based heterocycles through 1,3-dipolar cycloaddition reactions. nih.gov Acetic acid has also been identified as an effective and environmentally friendly solvent for the synthesis of fused-thiazole derivatives from epoxyketones and thiourea or thioamide derivatives. nih.gov

The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a widely used method. mdpi.com Variations of this reaction often employ different catalysts to improve yields and reaction conditions. For instance, the condensation of thiourea with ethyl acetoacetate (B1235776) in the presence of N-bromosuccinimide and a benzoyl peroxide catalyst is used to form a thiazole precursor. semanticscholar.orgresearchgate.net

Other novel catalytic systems include:

Silica-supported tungstosilisic acid: Used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

1,4-diazabicyclo[2.2.2]-octane (DABCO): An eco-friendly and recyclable catalyst for synthesizing thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com

PEG-400: Employed as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

These catalytic methods offer advantages such as high yields, reduced reaction times, and the use of non-toxic and reusable components.

Table 3: Overview of Novel Catalytic Methods This is an interactive table. You can sort and filter the data.

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Chitosan-grafted-poly(vinylpyridine) | 1,3-Dipolar Cycloaddition | Eco-friendly, biopolymeric | nih.gov |

| Acetic Acid (as solvent) | Condensation | Environmentally benign, reagent-free | nih.gov |

| Benzoyl peroxide / NBS | Condensation | Classic precursor synthesis | semanticscholar.orgresearchgate.net |

| Silica-supported tungstosilisic acid | Hantzsch Synthesis | Reusable, high yield | bepls.com |

| DABCO | Hantzsch Synthesis | Eco-friendly, recyclable | bepls.com |

Spectroscopic Characterization and Structural Elucidation of 2 Dimethyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol are not widely published, its structure allows for the confident prediction of ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent parts and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The ethanol (B145695) sidechain should produce two triplets, a characteristic pattern for an ethyl group, while the two methyl groups on the thiazole (B1198619) ring will appear as singlets. A broad singlet for the hydroxyl proton is also anticipated, which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Seven distinct signals are predicted for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, corresponding to the two methyl carbons, the two carbons of the ethyl bridge, and the three carbons of the thiazole ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, O) and the aromaticity of the thiazole ring. For comparison, in the structural isomer 2-(4-methyl-1,3-thiazol-5-yl)ethanol, the methylene (B1212753) carbons of the ethyl group appear at approximately 29.9 ppm (-CH₂-) and 61.1 ppm (-CH₂OH). nih.gov Similar shifts are expected for the target compound.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₃ (at C4) | ~2.2 - 2.4 | Singlet (s) | -CH₃ (at C4) | ~11 - 13 |

| -CH₃ (at C5) | ~2.1 - 2.3 | Singlet (s) | -CH₃ (at C5) | ~14 - 16 |

| -CH₂-CH₂OH | ~3.1 - 3.3 | Triplet (t) | -CH₂-CH₂OH | ~35 - 40 |

| -CH₂-CH₂OH | ~3.8 - 4.0 | Triplet (t) | -CH₂-CH₂OH | ~60 - 63 |

| -OH | Variable (broad) | Singlet (s) | C2 (Thiazole) | ~165 - 170 |

| C4 (Thiazole) | ~145 - 150 | |||

| C5 (Thiazole) | ~125 - 130 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol would be dominated by features from the hydroxyl group, the alkyl portions, and the thiazole ring.

A study on the closely related isomer, 4-methyl-5-thiazoleethanol (B42058), provides valuable comparative data. researchgate.net In that compound, a broad O-H stretching band was observed at 3402 cm⁻¹, characteristic of a hydrogen-bonded alcohol. researchgate.net The C-C and C-N stretching vibrations of the thiazole ring were observed at 1541 cm⁻¹ and 1413 cm⁻¹, respectively. researchgate.net Similar absorption bands are expected for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Broad, Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Thiazole Ring | 1600 - 1650 | Medium |

| C=C Stretch | Thiazole Ring | 1500 - 1550 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The compound 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol has a molecular formula of C₇H₁₁NOS and a monoisotopic mass of approximately 157.056 Da. uni.lu

Upon electron ionization, the molecular ion (M⁺˙) would be observed at m/z 157. Common fragmentation pathways for primary alcohols include the loss of a water molecule (18 Da) and alpha-cleavage. libretexts.org The loss of water would result in a fragment ion at m/z 139. uni.lu Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, would lead to the formation of a resonance-stabilized ion at m/z 126 by loss of the •CH₂OH radical. The fragmentation of the thiazole ring itself can also occur, leading to further characteristic ions. pleiades.onlinesapub.org

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₁₁NOS]⁺ | 157.056 |

| [M+H]⁺ | [C₇H₁₂NOS]⁺ | 158.063 |

| [M+Na]⁺ | [C₇H₁₁NNaOS]⁺ | 180.045 |

| [M+H-H₂O]⁺ | [C₇H₁₀NS]⁺ | 140.053 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Currently, there is no publicly available crystal structure for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol in crystallographic databases. If a suitable single crystal of the compound were to be grown and analyzed, the resulting data would confirm the planarity of the thiazole ring and reveal the conformation of the ethanol sidechain relative to the ring. It would also elucidate the hydrogen-bonding network in the solid state, which is a key factor influencing the compound's physical properties.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The thiazole ring is the primary chromophore in 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol. It is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. A study of the isomer 4-methyl-5-thiazoleethanol showed a significant absorption maximum around 250-260 nm in solvents like ethanol and cyclohexane, which is attributed to the π → π* transition of the thiazole ring. researchgate.net A similar absorption profile is anticipated for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

Fluorescence Spectroscopy: This method measures the emission of light from a substance that has absorbed light. Many aromatic and heterocyclic compounds exhibit fluorescence. However, there is no available literature detailing the fluorescence properties of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol. An experimental investigation would be required to determine if the compound fluoresces and to characterize its excitation and emission spectra.

Computational Chemistry and Theoretical Modelling of 2 Dimethyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a widely used tool in computational chemistry to predict molecular geometries, vibrational frequencies, and various electronic properties that provide insights into the reactivity and stability of a compound. For a molecule like 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high density of the HOMO are likely to be the sites of electrophilic attack, while regions with a high density of the LUMO are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol (Note: This table is illustrative as no specific published data is available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemistry methods. This analysis provides a picture of the charge distribution within the molecule, which is fundamental to understanding its electrostatic potential and intermolecular interactions. The calculated Mulliken charges can help in identifying the acidic and basic sites within the molecule. Atoms with more negative charges are typically more susceptible to electrophilic attack, while those with more positive charges are prone to nucleophilic attack.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol (Note: This table is illustrative as no specific published data is available.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| S1 | |

| N3 | |

| O(ethanol) | |

| H(hydroxyl) |

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of experimental signals. For a structurally similar compound, 4-Methyl-5-thiazoleethanol (B42058), a comparative theoretical study has been conducted to analyze its molecular and spectroscopic properties.

A theoretical investigation of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol would involve the calculation of its vibrational frequencies to predict its IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) would be calculated and compared to known experimental values if available, to confirm the molecular structure.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein. The results of a docking study can provide insights into the binding affinity, interaction energies, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. Numerous studies have employed molecular docking to investigate the potential of various thiazole (B1198619) derivatives as inhibitors for different biological targets.

Elucidation of Binding Modes and Interaction Energies

In a molecular docking study of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, the molecule would be docked into the active site of a specific protein target. The resulting binding poses would be analyzed to understand how the ligand fits within the binding pocket. The interaction energy, often expressed as a docking score, provides an estimation of the binding affinity. Lower interaction energies generally indicate a more stable ligand-protein complex. The analysis would also detail the specific amino acid residues involved in the interactions and the nature of these interactions.

Table 3: Hypothetical Molecular Docking Results for 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol with a Target Protein (Note: This table is illustrative as no specific published data is available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the biological activity is often dependent on a specific conformation. Computational methods can be used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.

For 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, a conformational analysis would involve rotating the flexible bonds, such as the C-C and C-O bonds in the ethanol (B145695) side chain, to identify the low-energy conformers. The relative stability of these conformers would be determined by their calculated energies. This information is valuable for understanding which conformation is likely to be predominant and potentially responsible for any biological activity.

In Silico Prediction of Physicochemical and ADME Properties (relevant for chemical design)

In the early stages of drug discovery and development, in silico modeling provides a cost-effective and rapid approach to evaluate the potential of a chemical compound to become a viable drug candidate. srce.hrcambridge.orgnih.gov These computational methods predict crucial physicochemical characteristics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which together determine the pharmacokinetic behavior of a molecule. nih.govnih.gov By assessing these properties before synthesis, researchers can prioritize compounds with a higher probability of success, thereby optimizing resources and reducing late-stage attrition. srce.hrresearchgate.net

While specific computational studies for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol are not extensively available in public databases, it is standard practice to evaluate molecules of this nature using a variety of predictive models. These models are built upon large datasets of experimentally verified compounds and utilize quantitative structure-activity relationship (QSAR) approaches, machine learning, and other computational techniques. acs.orgnih.govcambridge.org The following sections detail the key physicochemical and ADME parameters typically predicted for a small molecule and their relevance in chemical design.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's ability to interact with biological systems. Key parameters are often evaluated against established guidelines for "drug-likeness," such as Lipinski's Rule of Five and Veber's Rule, which help predict oral bioavailability. lindushealth.comwikipedia.orgnih.govwisdomlib.org A compound is generally considered to have good prospects for oral activity if it does not violate more than one of Lipinski's criteria. wikipedia.orgnih.gov Veber's rules further refine this by considering molecular flexibility and polarity, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are more likely to have good oral bioavailability. wisdomlib.orgresearchgate.netmdpi.com

The table below outlines the essential physicochemical descriptors and their generally accepted optimal ranges for drug design.

Table 1: Predicted Physicochemical Properties for Drug-Likeness

| Property | Predicted Value/Optimal Range | Significance in Chemical Design |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Influences size-dependent absorption and diffusion across biological membranes. Lower molecular weight is generally favored. lindushealth.comwikipedia.org |

| Lipophilicity (logP) | ≤ 5 | Measures the partitioning of a compound between an oily (octanol) and an aqueous phase. It is critical for membrane permeability and solubility. lindushealth.comwikipedia.org |

| Hydrogen Bond Donors (HBD) | ≤ 5 | The number of N-H and O-H bonds. Excessive donors can reduce permeability across lipid membranes. lindushealth.comwikipedia.org |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The number of nitrogen and oxygen atoms. A high number can negatively impact membrane permeability. lindushealth.comwikipedia.org |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Represents the surface area of polar atoms. It is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. wisdomlib.orgmdpi.com |

| Rotatable Bonds | ≤ 10 | A measure of molecular flexibility. Lower numbers are associated with better oral bioavailability. wisdomlib.orgresearchgate.net |

| Aqueous Solubility (logS) | > -6 | Predicts the solubility of the compound in water. Adequate solubility is crucial for absorption and formulation. cambridge.org |

Predicted ADME Properties

ADME properties describe the disposition of a chemical compound within an organism. Computational models can provide crucial insights into how a molecule is likely to be absorbed, distributed to various tissues, metabolized by enzymes, and ultimately excreted. nih.govcambridge.org These predictions help identify potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or interactions with key drug-metabolizing enzymes. nih.govresearchgate.net

The following table summarizes key ADME parameters that are routinely predicted in silico.

Table 2: Predicted ADME Properties and Their Significance

| ADME Parameter | Predicted Property | Significance in Chemical Design |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. High absorption is desirable for orally administered drugs. nih.govnih.govacs.org |

| Caco-2 Permeability | An in vitro model for predicting human intestinal permeability. High permeability suggests good potential for oral absorption. researchgate.net | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the highly selective barrier protecting the central nervous system (CNS). Essential for CNS-targeting drugs, while non-penetration is desired for peripherally acting drugs. nih.govfrontiersin.orgresearchgate.netacs.org |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood plasma. Only the unbound fraction is pharmacologically active, so very high binding can limit efficacy. nih.govnih.govmdpi.combiorxiv.org | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts interaction with major drug-metabolizing enzymes (e.g., CYP3A4, 2D6, 2C9). Inhibition can lead to drug-drug interactions and altered pharmacokinetics. acs.orgmdpi.comscilit.comnih.govnih.gov |

| Excretion | hERG Inhibition | Predicts the potential to block the hERG potassium channel, which can lead to cardiotoxicity. Early identification of hERG liability is a critical safety assessment. nih.govfrontiersin.orgmdpi.comnih.gov |

By computationally evaluating these physicochemical and ADME properties, the design of this compound and its analogs can be rationally guided to enhance their drug-like characteristics, improving the likelihood of identifying a successful clinical candidate.

2 Dimethyl 1,3 Thiazol 2 Yl Ethan 1 Ol As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Organic Molecules

The thiazole (B1198619) ethanol (B145695) framework is a fundamental component in the synthesis of numerous complex organic molecules. The thiazole ring itself is a feature in a variety of natural products and pharmacologically active compounds, including vitamin B1 (thiamine) and certain antibiotics. nih.govmdpi.com Synthetic chemists utilize thiazole derivatives as starting materials because the ring system is stable yet amenable to functionalization.

The synthesis of molecules containing multiple heterocyclic rings often employs thiazole-based precursors. For instance, thiazole ethanol derivatives can be chemically modified and coupled with other ring systems to create novel compounds with potential biological activity. epa.govnih.gov The hydroxyl group can be converted into a good leaving group or oxidized to an aldehyde, enabling chain extension or the introduction of other functional groups. The thiazole ring can undergo electrophilic substitution, typically at the C5 position, or be functionalized through deprotonation at the C2 position, allowing for the attachment of various substituents. pharmaguideline.com These reactions pave the way for creating libraries of complex molecules for drug discovery and materials science. nih.govresearchgate.net

Intermediates in the Synthesis of Agrochemicals

One of the most significant applications of thiazole derivatives is in the agrochemical industry, particularly in the synthesis of neonicotinoid insecticides. nih.govresearchgate.net The second-generation neonicotinoid, Thiamethoxam, prominently features a 2-chloro-1,3-thiazole moiety, a structure directly related to the thiazole ethanol scaffold. nih.gov

The synthesis of Thiamethoxam involves the coupling of a substituted thiazole ring with a nitroimino-heterocycle. researchgate.net While the direct precursor is often 2-chloro-5-(chloromethyl)thiazole, the synthesis of this key intermediate relies on the foundational thiazole structure. google.comgoogle.com The versatility of the thiazole ethanol backbone allows for the necessary chemical transformations, such as chlorination of the ring and the side chain, to produce the required building blocks for these potent insecticides. The development of Thiamethoxam highlights the industrial-scale importance of thiazole chemistry in creating products that have a major impact on global agriculture. nih.gov

| Intermediate/Product | Role in Synthesis | Relevant Agrochemical |

| 2-Chloro-5-(chloromethyl)thiazole | A key building block containing the essential thiazole ring. google.com | Thiamethoxam |

| 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine | The second heterocyclic component that couples with the thiazole moiety. google.com | Thiamethoxam |

| Thiamethoxam | A systemic insecticide effective against a wide range of pests. nih.gov | Thiamethoxam |

Use in the Development of Dyes and Pigments

The thiazole ring is an important structural component in many synthetic dyes and pigments due to its aromaticity and electron-donating properties, which allow it to function effectively as part of a chromophore. emerald.comwikipedia.org Thiazole derivatives are used to create a range of colors, particularly in the class of disperse dyes used for synthetic fabrics like polyester (B1180765). emerald.comresearchgate.net

| Dye Class | Synthetic Precursor | Application | Color Range |

| Azo Disperse Dyes | Aminothiazole derivatives nih.gov | Dyeing polyester fabrics researchgate.net | Varies (e.g., brilliant reds) |

| Anthraquinone Dyes | Benzothiazole derivatives wikipedia.org | Dyeing cotton wikipedia.org | Yellows, Rubine, Blues |

| Thiazolo[5,4-d]thiazoles | Dithiooxamide and aromatic aldehydes mdpi.com | Organic Light Emitting Diodes (OLEDs) mdpi.com | Varies based on substitution |

Contribution to Ligand Design for Catalysis and Coordination Chemistry

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, is an excellent scaffold for the design of ligands used in coordination chemistry and catalysis. rsc.orgresearchgate.net The nitrogen atom acts as a hard base while the sulfur atom is a soft base, allowing thiazole-based ligands to coordinate with a wide variety of hard and soft metal ions. nih.gov This versatility has led to their use in creating complexes with transition metals for applications ranging from catalysis to materials science. rsc.orgnih.gov

The 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol structure provides a basis for creating bidentate or polydentate ligands. The hydroxyl group can be modified or used directly as a coordination site, in conjunction with the thiazole nitrogen. Furthermore, functional groups with additional donor atoms, such as pyridyl groups, can be attached to the thiazole ring to create more complex ligands capable of forming stable, well-defined metal complexes. nih.gov These complexes have been investigated for their catalytic activity, photophysical properties, and potential as sensing molecules. nih.govresearchgate.net The field of thiazolidinone-containing ligands, a related class of compounds, is also being explored for developing coordination compounds with novel therapeutic properties. nih.gov

| Ligand Type | Metal Ion Examples | Potential Applications |

| Thiazoline-based ligands | Palladium (Pd) | Asymmetric catalysis rsc.org |

| Pyridyl-functionalized thiazoles | Zinc (Zn), Ruthenium (Ru), Iridium (Ir) | Fluorescent sensors, Luminescent materials nih.gov |

| Thiazolidinone-containing ligands | Silver (Ag) | Development of therapeutic agents nih.gov |

| Thiazole-based N,S-donors | Cadmium (Cd) | Construction of coordination polymers researchgate.net |

Analytical Methodologies for Thiazole Containing Compounds

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are fundamental to the separation and analysis of thiazole (B1198619) derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used due to their versatility and resolving power.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of thiazole compounds. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. For instance, a study on the determination of thioamides based on thiazole and other related heterocycles employed a Diaspher-110-C18 column (150 × 4 mm, 5 μm particle size) with an isocratic elution of an acetonitrile-acetate buffer solution (pH 4.70) in a 5:95 ratio. researchgate.net Detection is typically achieved using a UV-Vis detector set at the maximum absorption wavelength of the specific analyte. researchgate.net The calibration graphs for various thiazole derivatives have shown linearity over specific concentration ranges, demonstrating the quantitative power of the method. researchgate.net

Interactive Data Table: HPLC Parameters for Thiazole Derivative Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Diaspher-110-C18 (150 × 4 mm, 5 μm) | researchgate.net |

| Mobile Phase | Acetonitrile-acetate buffer solution (pH 4.70) (5:95) | researchgate.net |

| Detection Wavelengths | Analyte-specific (e.g., 320 nm, 305 nm, 310 nm) | researchgate.net |

| Linear Concentration Ranges (µg/mL) | e.g., 0.47–11.72 | researchgate.net |

Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of chemical reactions involving thiazole derivatives and for assessing the purity of synthesized compounds. nih.govacs.orgnih.gov TLC is performed on plates coated with a stationary phase, such as silica (B1680970) gel 60 F254. nih.gov The separation is achieved by developing the plate in a suitable mobile phase, for example, a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether. nih.gov Visualization of the separated spots is commonly accomplished under UV light. nih.gov For specific detection of thiazoles, spray reagents can be used. A solution of sodium nitrite (B80452) in hydrochloric acid, when sprayed on the plate followed by heating, causes thiazole derivatives to appear as light green spots. epfl.ch

Electrophoretic Separation Methods (e.g., Capillary Zone Electrophoresis (CZE))

Capillary electrophoresis (CE) encompasses a family of electrokinetic separation methods that offer high efficiency and short analysis times. wikipedia.orgCapillary Zone Electrophoresis (CZE) is a prominent mode of CE used for the analysis of thiazole-containing compounds. researchgate.net This technique separates analytes based on their charge-to-size ratio as they migrate through a capillary filled with an electrolyte under the influence of an electric field. wikipedia.orgcore.ac.uk

Optimized conditions for the separation and quantification of a mixture of heteroaromatic thioamides, including thiazole derivatives, have been established. A typical CZE setup involves a quartz capillary (e.g., 60 cm total length, 50 cm effective length, 75 μm internal diameter) and the application of a high voltage, such as 20 kV. researchgate.net The choice of buffer is critical for achieving good separation; a borate (B1201080) buffer solution is often effective. researchgate.net The analytical range for this procedure can extend from 6.7 × 10⁻⁶ to 1.0 × 10⁻⁴ M, with detection limits in the sub-microgram per milliliter range. researchgate.net

Interactive Data Table: CZE Parameters for Thiazole Derivative Separation

| Parameter | Value/Description | Reference |

|---|---|---|

| Capillary | Fused-silica/Quartz (e.g., 60 cm × 75 μm) | researchgate.netnih.gov |

| Voltage | 15-20 kV | researchgate.net |

| Buffer | Borate buffer solution (pH 9.18) or Acetate buffer (pH 4.5) | researchgate.net |

| Detection Limits (µg/mL) | e.g., 0.43, 0.47, 0.72, 0.76 | researchgate.net |

Fluorometric Determination Techniques for Thiazole Rings

Fluorescence spectroscopy provides a highly sensitive method for the determination of thiazole-containing compounds. nih.gov This technique is based on the principle that certain molecules, upon absorbing light of a specific wavelength, will emit light at a longer wavelength. The intensity of this emitted light is proportional to the concentration of the analyte.

A fluorometric method has been developed for the selective determination of submicrogram quantities of thiazole rings. nih.gov This method involves a chemical treatment to yield thionine, a fluorescent compound. nih.gov The technique has demonstrated high precision, with a relative standard deviation (RSD) of +/- 2% at a thiazole concentration of 15 ng/mL, and a signal-to-noise ratio of 3:1. nih.gov The accuracy of this method was reported to have a mean relative error of 5% over a 5–20 ppm range for the determination of the antibiotic thiopeptin (B1257131) in medicated feed. nih.gov The cyanine (B1664457) dye thiazole orange is also widely used as a fluorescent probe that lights up upon binding to DNA, and its derivatives are explored for selective recognition of specific DNA structures. acs.org

Voltammetric and Amperometric Analysis of Thiazole Derivatives

Electrochemical methods, such as voltammetry and amperometry, offer alternative approaches for the analysis of thiazole derivatives. These techniques measure the current response of an electroactive species to an applied potential.

Polarographic and Cyclic Voltammetric methods have been developed for the determination of thiazole derivatives. researchgate.net The redox characteristics of these compounds can be investigated in nonaqueous solvents at a platinum electrode. kecs.or.kr Studies on thiadiazoles, which are structurally related to thiazoles, have shown that these compounds are oxidized in two irreversible one-electron processes. kecs.or.kr The reduction of these compounds can occur as a single two-electron process or as two successive one-electron processes, depending on the nature of the substituent. kecs.or.krresearchgate.net Controlled potential electrolysis can be used in conjunction with these techniques to separate and identify the oxidation and reduction products, thereby elucidating the redox mechanism. kecs.or.kr

Advanced Research Directions and Future Perspectives in Thiazolylethanol Chemistry

Exploration of Novel Reaction Pathways and Catalytic Applications

The synthesis of functionalized thiazole (B1198619) derivatives, including the thiazolylethanol core, is an area of active research, moving towards more efficient and environmentally benign methodologies.

Novel Synthetic Pathways: Traditional methods for thiazole synthesis, like the Hantzsch reaction, involve the condensation of α-halocarbonyl compounds with thioamides. mdpi.comnih.gov While effective, current research focuses on developing novel, more sustainable pathways. One-pot, multi-component reactions are gaining prominence as they offer high efficiency and reduce waste by combining several synthetic steps without isolating intermediates. researchgate.net For instance, novel coumarin-based thiazoles have been synthesized under microwave heating, which significantly shortens reaction times. nih.gov

Recent innovations also include the use of unique starting materials and reaction types:

Donor-Acceptor Cyclopropanes: A new class of thiazolyl-substituted donor-acceptor cyclopropanes has been developed. These strained rings serve as versatile precursors for various thiazole-containing targets through ring strain-release reactions. mdpi.com

Ultrasonic Irradiation: Ultrasound-assisted synthesis has emerged as a green chemistry approach. It has been successfully used to synthesize thiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgnih.govmdpi.com

"Covalent-Assembly" Principle: This novel principle is being explored for designing molecular probes, where thiazole moieties can be incorporated as key structural elements. rsc.org

Catalytic Applications: The development of advanced catalysts is crucial for modern organic synthesis. In the context of thiazole chemistry:

Organocatalysis: Thiazole derivatives are being synthesized using organocatalysts, such as 2-pyridinecarboxaldehyde oxime, which can effect cyclization reactions under mild conditions. researchgate.net

Biocatalysis: Eco-friendly biocatalysts, like those derived from chitosan, are being employed for the synthesis of thiazoles. nih.govmdpi.com For example, a cross-linked chitosan hydrogel has been used as a recyclable and efficient base catalyst for thiazole synthesis under ultrasonic irradiation, demonstrating high yields and reusability. mdpi.com

Metal Complex Catalysis: Novel thiazole-derived complexes with metals like Palladium(II) have been developed as powerful heterogeneous catalysts for synthesizing other complex heterocyclic compounds, such as pyrazole-4-carbonitrile derivatives. acs.org

These advanced synthetic and catalytic methods provide powerful tools for creating diverse libraries of thiazolylethanol derivatives for further investigation.

Structure-Activity Relationship (SAR) Studies Focused on Chemical Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. globalresearchonline.netnih.gov For the thiazolylethanol scaffold, SAR studies guide the optimization of lead compounds by systematically modifying different parts of the molecule—the thiazole ring, the ethanol (B145695) side chain, and any substituents—to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Key principles derived from SAR studies on thiazole-based compounds include:

Substitution on the Thiazole Ring: The positions and nature of substituents on the thiazole ring are critical. For example, in a series of antimicrobial thiazole derivatives, the introduction of an acyl group at position 5 resulted in antibacterial activity. nih.gov Similarly, for compounds designed as cholinesterase inhibitors, substitutions at the C-2, C-4, and C-5 positions significantly alter reactivity and biological function. globalresearchonline.net

Modification of Side Chains: Altering the side chains attached to the thiazole core can dramatically impact activity. In a study of thiazolylhydrazone derivatives as anticholinesterase agents, modifications to the phenyl ring attached to the hydrazone moiety led to significant variations in inhibitory potency against acetylcholinesterase (AChE). mdpi.com

Influence of Electronic Properties: The electronic properties of substituents (electron-donating vs. electron-withdrawing) play a crucial role. For instance, in a series of bovine carbonic anhydrase-II inhibitors, the addition of an electron-withdrawing nitro group to a phenyl ring attached to the thiazole scaffold increased the molecule's hydrophobicity and inhibitory activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be a determining factor in biological activity, influencing how a molecule fits into a target's binding site.

| Thiazole Scaffold | Target/Activity | Key Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Thiazolylhydrazone | Acetylcholinesterase (AChE) Inhibition | Substitution on the phenyl ring (e.g., 3-hydroxy vs. 4-hydroxy) | Compound 2i (3-OH) was the most potent inhibitor (IC50 = 0.028 µM), showing activity similar to the reference drug donepezil. | mdpi.com |

| 2,5-disubstituted thiazole | Antimicrobial (against MRSA, VISA, VRSA) | Presence of specific substituents | Compound 7 showed potent activity with MIC values ranging from 0.7–2.8 μg/mL. | nih.gov |

| Morpholine-derived thiazole | Carbonic Anhydrase-II Inhibition | 4-para-nitrophenyl substitution vs. unsubstituted phenyl | The nitro-substituted series showed higher potency (IC50 range 14–20 μM) compared to the unsubstituted series (IC50 range 24–46 μM). | nih.gov |

| Phenylthiazole | Anticancer | Methoxy group on phenyl ring and fluorine on indole ring | Highest activity was associated with these specific substitutions (IC50 = 10–30 µM). | nih.gov |

These SAR studies provide a rational basis for designing new thiazolylethanol derivatives with improved therapeutic potential.

Rational Design of Small Molecule Inhibitors and Probes (focus on chemical principles and synthetic targets)

Rational drug design involves creating new molecules with a specific biological function based on a detailed understanding of the target's structure and mechanism. The thiazole scaffold is a versatile starting point for designing small molecule inhibitors and probes. acs.org

Chemical Principles in Inhibitor Design: The design process often begins with a known molecular scaffold, like thiazolylethanol, which is then elaborated based on the pharmacophore requirements of the target. A pharmacophore is the essential three-dimensional arrangement of functional groups necessary for biological activity.

Key design strategies include:

Scaffold Hopping and Molecular Hybridization: Combining the thiazole core with other known pharmacologically active fragments can lead to hybrid molecules with novel or enhanced activities. For example, hybrid molecules combining thiazole and pyrazoline scaffolds have been designed as potent inhibitors of metabolic enzymes. researchgate.net

Targeting Specific Interactions: Inhibitors are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site. In designing inhibitors for human Lactate Dehydrogenase A (hLDHA), a thiazole scaffold was used as a central core, with functional groups positioned to interact with key residues like Gln 99. acs.orgnih.gov

Bioisosteric Replacement: Replacing parts of a molecule with chemical groups that have similar physical or chemical properties can optimize pharmacokinetic profiles without losing potency.

Synthetic Targets for Thiazole-Based Inhibitors: The thiazole core has been successfully used to design inhibitors for a wide range of biological targets, including:

Enzymes in Cancer Metabolism: Targets like human Lactate Dehydrogenase A (hLDHA) and PI3K/mTOR are crucial for tumor growth, making them prime targets for thiazole-based anticancer agents. nih.govnih.gov

Protein Kinases: Kinases such as c-Met are often dysregulated in cancer. Thiazole/thiadiazole carboxamide derivatives have been rationally designed as potent c-Met kinase inhibitors. tandfonline.com

Cholinesterases: In the context of Alzheimer's disease, thiazole derivatives have been designed to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. mdpi.com

Fungal Enzymes: Lanosterol-C14α-demethylase, a key enzyme in fungi, is a validated target for thiazole-based antifungal agents. nih.gov

Design of Molecular Probes: Beyond inhibitors, the thiazole scaffold is used to create molecular probes for detecting and imaging biological molecules. For instance, a small, azide-modified thiazole has been designed as a fluorescent reporter molecule that can be attached to biomolecules via "click chemistry" for detection by fluorescence, UV, and mass spectrometry. nih.gov

Integration of Computational and Experimental Methodologies for Compound Design

The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. This integrated approach accelerates the design-synthesize-test cycle, making the search for new drugs more efficient and cost-effective.

Computational Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding modes and estimate binding affinity. nih.gov It was used to design thiazole-based inhibitors for targets like hLDHA and monoamine oxidase (MAO), guiding the selection of compounds for synthesis. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. imist.maptfarm.pl These models can predict the activity of new, unsynthesized molecules, helping to prioritize synthetic efforts. imist.maimist.ma

Pharmacokinetic (ADME) Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. nih.govacs.org This early-stage screening helps to eliminate compounds with poor drug-like properties, reducing late-stage failures. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. nih.gov

Synergy with Experimental Work: The typical workflow involves using computational methods to screen a virtual library of thiazolylethanol derivatives against a specific target. The most promising candidates, based on predicted binding affinity and ADME properties, are then synthesized. nih.gov These synthesized compounds are subsequently tested in in vitro enzyme inhibition assays and cell-based assays to validate the computational predictions. nih.govtandfonline.com

The experimental results then feed back into the computational models, helping to refine them for the next round of design. For example, if a synthesized compound shows unexpectedly low activity, its binding mode can be re-evaluated using docking and MD simulations to understand why the initial prediction was inaccurate. This iterative process of computational design followed by experimental validation is a powerful strategy for developing novel thiazole-based therapeutics. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol?

The synthesis of thiazole-containing alcohols like this compound often involves Fe-catalyzed hydration of alkynes or borane-mediated reductions. For example:

- Fe-catalyzed hydration : A method analogous to the synthesis of 1-(p-tolyl)ethan-1-ol uses Fe phthalocyanine (FePC) to catalyze the Markovnikov addition of water to alkynes under aerobic conditions (e.g., 4-methylphenyl acetylene → secondary alcohol, 67.8% yield) .

- Borane dimethyl sulfide reduction : Ketone precursors (e.g., 2-(thiazol-2-yl)ethanone) can be reduced to their corresponding alcohols using BH₃·SMe₂ in THF, followed by acidic workup .

Table 1 : Example reaction conditions for Fe-catalyzed synthesis:

| Parameter | Value |

|---|---|

| Catalyst | FePC (0.25 mol%) |

| Solvent | Ethanol |

| Temperature | Room temperature |

| Reaction time | 6–24 h |

| Yield | 67.8% |

Q. How is the structure of this compound validated experimentally?

Structural validation typically employs:

- X-ray crystallography : Tools like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl proton at δ ~1.44 ppm, thiazole ring protons at δ ~7.11 ppm) .

- GC-MS : Verifies molecular weight and purity by comparing retention times and fragmentation patterns with standards .

Q. What are the solubility properties of this compound?

Similar secondary alcohols (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol) exhibit moderate solubility in polar solvents (water, ethanol) and high solubility in organic solvents (DCM, THF) due to the hydroxyl-thiazole interplay .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of thiazole-based alcohols?

Regioselectivity is influenced by catalytic systems and substrate design:

Q. What strategies protect the hydroxyl group in this compound during multi-step syntheses?

Common protection methods include:

- Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a base.

- Acetylation : Reacting with acetic anhydride in pyridine to form acetate esters, reversible via KOH hydrolysis .

Q. Which catalytic systems enhance the efficiency of thiazole-alcohol synthesis?

Q. How does thermal stability affect the handling of this compound?

While direct data is limited, analogous alcohols (e.g., 1-(p-tolyl)ethan-1-ol) are stable at room temperature but degrade above 150°C. Thermal gravimetric analysis (TGA) under nitrogen is recommended to assess decomposition thresholds .

Q. What computational tools predict the reactivity of this compound?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., hydroxyl group nucleophilicity).

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Q. What biological activities are associated with thiazole-containing alcohols?

Thiazole derivatives exhibit antimicrobial and antifungal properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.